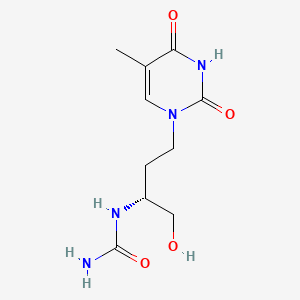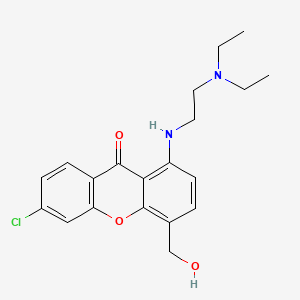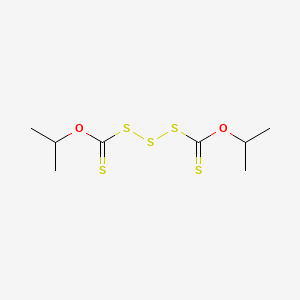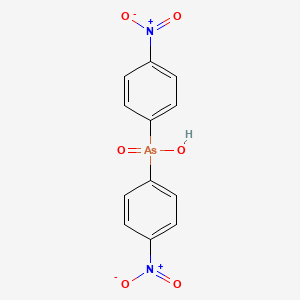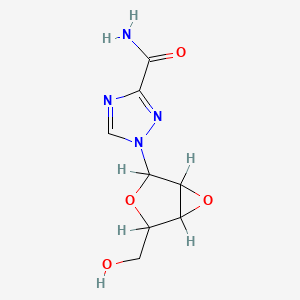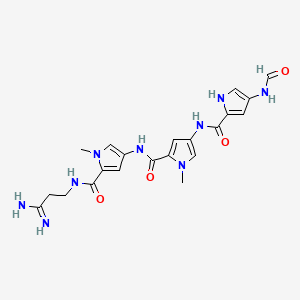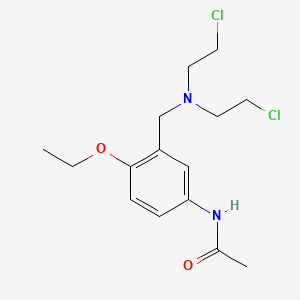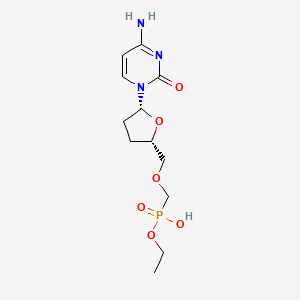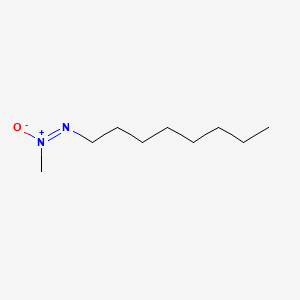
Diazene, methyloctyl-, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diazene, methyloctyl-, 2-oxide is an organic compound that belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diazene, methyloctyl-, 2-oxide can be achieved through several methods. One common approach involves the oxidation of hydrazine derivatives. For instance, the oxidation of hydrazine with hydrogen peroxide or air can yield diazene compounds . Another method involves the reduction of nitroso compounds using eco-friendly reductants such as glucose in an alkaline medium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. Mechanochemical methods, which are solvent-free and capable of providing high volumes of the target material, are also employed. These methods are advantageous as they promote high-rate solid-state reactions without the need for high temperatures .
Analyse Chemischer Reaktionen
Types of Reactions
Diazene, methyloctyl-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert diazene compounds into hydrazine derivatives.
Substitution: Diazene compounds can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrogen peroxide for oxidation and glucose for reduction. The conditions for these reactions vary, with some requiring alkaline media and others being catalyzed by acids .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation can yield various nitrogen oxides, while reduction can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Diazene, methyloctyl-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitrogen-containing compounds.
Medicine: Research has explored the use of diazene derivatives in drug development, particularly for their potential therapeutic properties.
Wirkmechanismus
The mechanism of action of diazene, methyloctyl-, 2-oxide involves its interaction with molecular targets through its nitrogen-nitrogen double bond. This bond can undergo cis-trans isomerization, which is influenced by factors such as torsion and inversion. The activation energies for these pathways are similar, and the competition between these mechanisms has been studied using electronic structure theory calculations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to diazene, methyloctyl-, 2-oxide include other diazene derivatives such as azobenzene and diimide. These compounds share the characteristic nitrogen-nitrogen double bond but differ in their substituents and specific chemical properties .
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a compound of significant interest in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
54912-32-2 |
|---|---|
Molekularformel |
C9H20N2O |
Molekulargewicht |
172.27 g/mol |
IUPAC-Name |
methyl-octylimino-oxidoazanium |
InChI |
InChI=1S/C9H20N2O/c1-3-4-5-6-7-8-9-10-11(2)12/h3-9H2,1-2H3 |
InChI-Schlüssel |
PTJKOGLRCNFJPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN=[N+](C)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


